1-(4-Amino-2-chlorophenyl)ethanol
Description
1-(4-Amino-2-chlorophenyl)ethanol is a chiral aromatic compound featuring an ethanol group (-CH2CH2OH) attached to a 4-amino-2-chlorophenyl scaffold. The 4-amino-2-chlorophenyl moiety is a common pharmacophore, with modifications to its functional groups significantly altering physicochemical and biological properties .
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
1-(4-amino-2-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,10H2,1H3 |
InChI Key |
HQQVIKFUKBTOLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)N)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Structural Modifications and SAR
- Substituent Position: The 4-amino-2-chloro substitution pattern optimizes electronic effects for aromatic interactions. For example, shifting the chloro group to the 3-position (as in 1-(3-Chloro-6-methylphenyl)-1-cyclopropylethanol) reduces biological activity due to steric hindrance .
- Chirality: Enantiomers like (R)-2-Amino-1-(4-chlorophenyl)ethanol hydrochloride exhibit distinct pharmacological profiles. The (R,R) configuration in related aminophenol derivatives stabilizes intramolecular O-H⋯N hydrogen bonds, critical for asymmetric induction .
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